molecular formula C16H21N3O3 B1667730 Bamaquimast CAS No. 135779-82-7

Bamaquimast

Cat. No.: B1667730
CAS No.: 135779-82-7
M. Wt: 303.36 g/mol
InChI Key: HNQSZPBGDAJIJO-UHFFFAOYSA-N
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Description

Bamaquimast is a small molecule drug with the molecular formula C16H21N3O3. It was initially developed by Pierre Fabre SA and is known for its role as a mediator release inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bamaquimast can be synthesized through a series of chemical reactions involving the formation of its core structure. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

Bamaquimast undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of this compound .

Scientific Research Applications

    Chemistry: Bamaquimast is used as a research tool to study mediator release inhibition and its effects on chemical pathways.

    Biology: In biological research, this compound is used to investigate its effects on cellular processes and immune responses.

    Medicine: this compound has been explored for its potential therapeutic applications in treating asthma and other respiratory diseases.

    Industry: The compound’s properties make it useful in the development of new drugs and therapeutic agents

Mechanism of Action

Bamaquimast exerts its effects by inhibiting the release of mediators involved in immune and inflammatory responses. It targets specific molecular pathways and receptors to modulate the activity of immune cells and reduce inflammation. The exact molecular targets and pathways involved include the inhibition of proton pumps and other related mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bamaquimast

This compound is unique in its specific mechanism of action as a mediator release inhibitor, which distinguishes it from other proton pump inhibitors.

Properties

IUPAC Name

3-(3-oxo-4-propylquinoxalin-2-yl)propyl N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-3-10-19-14-9-5-4-7-12(14)18-13(15(19)20)8-6-11-22-16(21)17-2/h4-5,7,9H,3,6,8,10-11H2,1-2H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQSZPBGDAJIJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C(C1=O)CCCOC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30159515
Record name Bamaquimast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135779-82-7
Record name Bamaquimast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135779827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bamaquimast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30159515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAMAQUIMAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MZ70CT96H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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